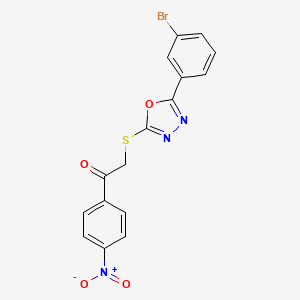
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a bromophenyl group, a nitrophenyl group, and a thioether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the bromophenyl and nitrophenyl groups, and the formation of the thioether linkage .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the bromine and nitro groups would likely have a significant impact on the compound’s overall shape and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the bromophenyl and nitrophenyl groups, and the thioether linkage. Each of these functional groups would have its own characteristic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
A critical application of compounds similar to 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is in the synthesis of heterocyclic compounds. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The synthesis of heterocyclic compounds, such as 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes, can be achieved through reactions involving similar ketone precursors, highlighting the versatility of these molecules in synthesizing complex structures efficiently (Androsov et al., 2010).
Antimicrobial Activity
Compounds derived from similar ketones exhibit significant antimicrobial activity, especially against strains of Staphylococcus aureus. The synthesis of new 1,3,4-oxadiazole derivatives and their subsequent evaluation have shown strong antimicrobial properties, which suggest their potential as new drug candidates. These findings underscore the importance of such ketones in developing antimicrobial agents with specific efficacy against harmful bacterial strains (Cledualdo Soares de Oliveira et al., 2012).
Anticandidal and Anticholinesterase Activities
Further research into compounds synthesized from similar ketones has revealed their anticandidal activities, alongside minimal cytotoxic effects on mammalian cells. This suggests their potential as safe and effective anticandidal agents. Additionally, derivatives have been investigated for their anticholinesterase activities, which could have implications for treating diseases characterized by cholinesterase inhibition, such as Alzheimer's disease (Z. Kaplancıklı et al., 2014; Usama Abu Mohsen et al., 2014).
Corrosion Inhibition
Another notable application involves the use of oxadiazole derivatives synthesized from similar ketones as corrosion inhibitors for mild steel in acidic environments. This application highlights the chemical stability and protective capabilities of such compounds, making them valuable in industrial applications where corrosion resistance is critical (Vikas Kalia et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O4S/c17-12-3-1-2-11(8-12)15-18-19-16(24-15)25-9-14(21)10-4-6-13(7-5-10)20(22)23/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQYQHDKDPMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2666070.png)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)
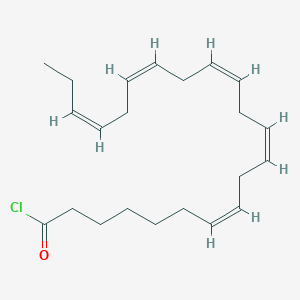
![1-Azaspiro[4.4]non-3-ene](/img/structure/B2666076.png)
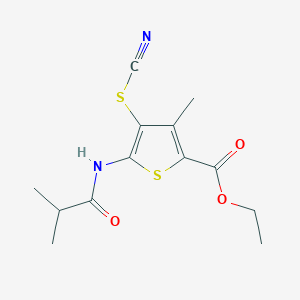
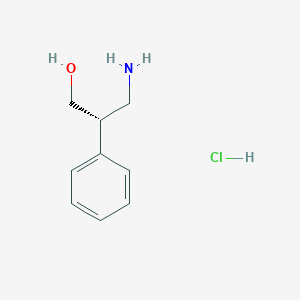

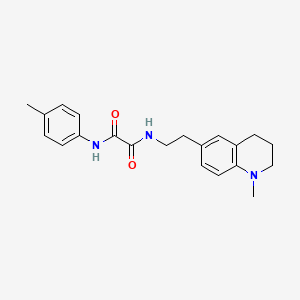
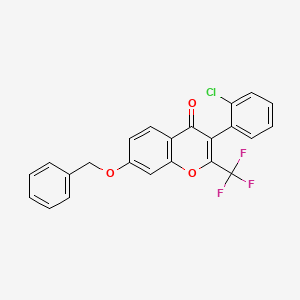
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)
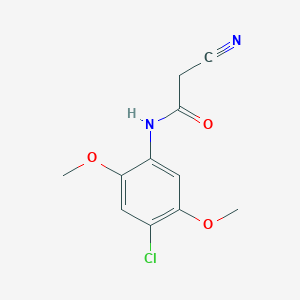
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)
![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)